molecular formula C10H10N4O3 B12438331 5-(4-methoxy-3-nitrophenyl)-1H-pyrazol-3-amine

5-(4-methoxy-3-nitrophenyl)-1H-pyrazol-3-amine

Cat. No.: B12438331
M. Wt: 234.21 g/mol
InChI Key: HQIRLWXGGJBYDL-UHFFFAOYSA-N
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Description

5-(4-Methoxy-3-nitrophenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxy-3-nitrophenyl)-1H-pyrazol-3-amine typically involves the nitration of pyrazole derivatives. One common method starts with the nitration of pyrazole using mixed acid (a combination of nitric acid and sulfuric acid) to produce 4-nitropyrazole . This is followed by the introduction of a methoxy group through a substitution reaction. The final step involves the amination of the nitro group to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous-flow process. This method involves the continuous nitration of pyrazole, followed by quenching, neutralization, extraction, and separation . The continuous-flow process offers advantages such as higher yield, purity, and productivity compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-3-nitrophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

5-(4-Methoxy-3-nitrophenyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-(4-methoxy-3-nitrophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxy-3-nitrophenyl)-1H-pyrazol-3-amine is unique due to the presence of both a pyrazole ring and a methoxy-nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10N4O3

Molecular Weight

234.21 g/mol

IUPAC Name

5-(4-methoxy-3-nitrophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H10N4O3/c1-17-9-3-2-6(4-8(9)14(15)16)7-5-10(11)13-12-7/h2-5H,1H3,(H3,11,12,13)

InChI Key

HQIRLWXGGJBYDL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NN2)N)[N+](=O)[O-]

Origin of Product

United States

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